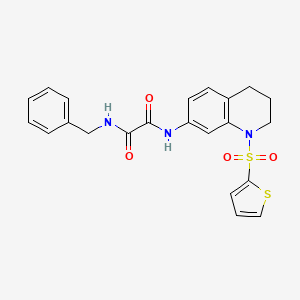

N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c26-21(23-15-16-6-2-1-3-7-16)22(27)24-18-11-10-17-8-4-12-25(19(17)14-18)31(28,29)20-9-5-13-30-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKNYPFFEHREEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is an organic compound that has garnered attention for its potential biological activities. Its unique structure includes a benzyl group, a thiophenesulfonyl moiety, and a tetrahydroquinoline backbone, which together suggest various medicinal applications.

- Molecular Formula : CHNOS

- Molecular Weight : 455.6 g/mol

- CAS Number : 898414-05-6

The compound's structure is characterized by functional groups that may influence its biological interactions and therapeutic potential.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research suggests that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Enzyme Inhibition : The presence of the oxalamide group suggests potential inhibition of certain enzymes. Structure-activity relationship (SAR) studies on related compounds have shown significant inhibition against various enzymes, which may extend to this compound.

- Receptor Modulation : Given the structural similarities to known receptor ligands, this compound may interact with specific receptors in the body, modulating their activity and leading to physiological effects.

The mechanism of action for this compound likely involves binding to specific proteins or enzymes in biological systems. This interaction can lead to alterations in biochemical pathways that may result in therapeutic effects.

Case Studies and Experimental Data

A recent study focused on the synthesis and biological evaluation of similar oxalamide derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Enzyme Inhibition | 5.4 ± 0.5 |

| Compound B | Antimicrobial | 0.9 ± 0.2 |

| This compound | TBD | TBD |

These findings suggest that further exploration into the biological activity of this compound could yield significant insights into its therapeutic potential.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The general synthetic route includes:

- Formation of the tetrahydroquinoline scaffold.

- Introduction of the thiophenesulfonyl group.

- Coupling with the benzylamine derivative.

- Finalization through oxalamide formation.

Q & A

Q. What are the key synthetic pathways for N1-benzyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization or reduction of quinoline precursors under acidic conditions .

- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using thiophene-2-sulfonyl chloride, requiring anhydrous solvents (e.g., DCM) and bases like triethylamine to neutralize HCl byproducts .

- Step 3 : Oxalamide coupling between the benzylamine and sulfonylated tetrahydroquinoline intermediate, often employing carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .

Characterization : Intermediates are validated via (e.g., aromatic proton integration), (carbonyl signals at ~165–170 ppm), and HPLC-MS for purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : identifies aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ ~10 ppm), and oxalamide protons (δ ~8.5 ppm). confirms carbonyl groups (C=O at ~165–170 ppm) and sulfonyl (S=O at ~115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] for CHNOS: calculated 502.12, observed 502.11) .

- HPLC : Reverse-phase C18 columns (MeCN/HO gradient) assess purity (>95%) and detect side products (e.g., unreacted sulfonyl chloride) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxalamide coupling efficiency, while DCM minimizes sulfonylation side reactions .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing the transition state .

- Temperature Control : Sulfonylation at 0–5°C reduces decomposition, while oxalamide coupling proceeds at room temperature .

- Yield Challenges : Evidence from analogous syntheses shows yields as low as 12% for multi-step reactions, necessitating iterative optimization (e.g., stoichiometric adjustments, scavengers for HCl) .

Q. What methodologies are employed to evaluate the compound’s biological activity and mechanism of action?

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC values. Pre-incubation with the compound (10 µM–1 mM) identifies dose-dependent inhibition .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., -tagged) track intracellular accumulation in cancer cell lines (e.g., HepG2) using scintillation counting .

- Target Binding : Surface plasmon resonance (SPR) measures binding kinetics (k/k) to recombinant enzymes (e.g., HDACs), with KD values <1 µM indicating high affinity .

Q. How should researchers address contradictions in spectroscopic data or biological activity across studies?

- Data Discrepancies : Conflicting NMR signals may arise from solvent polarity (e.g., DMSO vs. CDCl) or tautomerism. Re-run spectra under standardized conditions .

- Biological Variability : Inconsistent IC values across cell lines (e.g., MCF-7 vs. HEK293) may reflect differential membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .

- Batch Effects : Compare HPLC traces and elemental analysis (C, H, N ±0.4%) to rule out impurity-driven discrepancies .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Replace benzyl with cyclohexylmethyl to assess steric effects on target binding. Analog synthesis via reductive amination .

- Functional Group Swaps : Substitute thiophene-2-sulfonyl with pyridine-3-sulfonyl to probe electronic effects on enzyme inhibition. Monitor activity via kinase panel screens .

- Pharmacophore Mapping : Overlay docking models (AutoDock Vina) with crystallographic data to identify critical hydrogen bonds (e.g., oxalamide → catalytic lysine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.